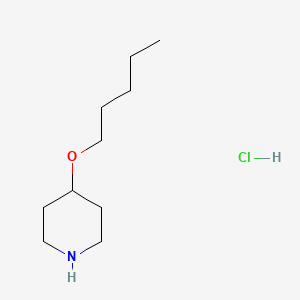

4-(Pentyloxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-pentoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-2-3-4-9-12-10-5-7-11-8-6-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJXZNFFNBELLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(Pentyloxy)piperidine hydrochloride

This guide provides a detailed exploration of the potential mechanism of action of 4-(Pentyloxy)piperidine hydrochloride, a piperidine derivative with potential pharmacological activity. Given the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds to propose likely biological targets and provides a comprehensive framework for experimental validation. This approach is designed for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and similar chemical entities.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, recognized for its presence in a wide array of clinically significant drugs.[1] Its conformational flexibility and ability to be readily functionalized allow for the precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with various biological targets. Piperidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, with a notable prevalence in agents targeting the central nervous system (CNS), including analgesics, antipsychotics, and antidepressants.[1][2]

The pharmacological profile of a piperidine derivative is critically dependent on the nature and position of its substituents. The subject of this guide, this compound, features a pentyloxy group at the 4-position of the piperidine ring. This structural feature is hypothesized to significantly influence its pharmacokinetic and pharmacodynamic properties, potentially leading to a distinct mechanism of action.

Hypothesized Mechanisms of Action

Based on the extensive literature on substituted piperidines, several plausible mechanisms of action for this compound can be postulated. The following sections will delve into these hypotheses and outline the experimental approaches required for their validation.

Opioid Receptor Modulation

A significant number of piperidine-based analgesics exert their effects through interaction with opioid receptors, particularly the mu-opioid receptor (MOR).[2] The piperidine core of these molecules often mimics the tyramine moiety of endogenous opioid peptides, enabling them to bind to and activate these receptors.

Causality behind this hypothesis: The structural similarity of the 4-substituted piperidine scaffold to known opioid agonists, such as fentanyl and meperidine derivatives, makes the opioid system a primary putative target.[2][3] The pentyloxy group could influence binding affinity and selectivity for different opioid receptor subtypes (mu, delta, and kappa).

Experimental Validation Workflow:

Caption: Workflow for investigating opioid receptor modulation.

Detailed Protocols:

-

Radioligand Binding Assays:

-

Prepare cell membrane homogenates from cells expressing recombinant human mu, delta, and kappa opioid receptors.

-

Incubate the membranes with a known radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR) in the presence of increasing concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) to determine the binding affinity of the test compound for each receptor subtype.

-

-

[³⁵S]GTPγS Functional Assays:

-

Use the same membrane preparations as in the binding assays.

-

Incubate the membranes with GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of this compound.

-

Receptor activation by an agonist promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Measure the amount of bound [³⁵S]GTPγS to quantify the extent of G-protein activation.

-

Determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) to characterize the compound's functional activity.

-

NMDA Receptor Antagonism

Certain piperidine derivatives have been shown to act as N-methyl-D-aspartate (NMDA) receptor antagonists.[4] These compounds can modulate glutamatergic neurotransmission, which is implicated in pain perception, neurotoxicity, and various neurological disorders.

Causality behind this hypothesis: The piperidine structure is present in known NMDA receptor antagonists like phencyclidine (PCP). The lipophilic pentyloxy group could facilitate entry into the ion channel of the NMDA receptor, a common binding site for non-competitive antagonists.

Experimental Validation Workflow:

Caption: Workflow for investigating NMDA receptor antagonism.

Detailed Protocols:

-

[³H]MK-801 Binding Assay:

-

Prepare rodent brain cortical membranes.

-

Incubate the membranes with the radiolabeled non-competitive NMDA receptor antagonist [³H]MK-801 in the presence of glutamate and glycine (to open the channel).

-

Add increasing concentrations of this compound to assess its ability to displace [³H]MK-801 binding.

-

Separate bound and free ligand and quantify radioactivity.

-

Calculate the Ki to determine the affinity for the MK-801 binding site within the NMDA receptor channel.

-

-

Electrophysiology (Patch-Clamp):

-

Use primary neuronal cultures or cell lines expressing NMDA receptors.

-

Perform whole-cell patch-clamp recordings to measure NMDA-evoked currents.

-

Apply this compound to the bath and observe its effect on the amplitude and kinetics of the NMDA-induced currents.

-

This technique can differentiate between competitive and non-competitive antagonism and assess use-dependency.

-

Monoamine Reuptake Inhibition or Release

The piperidine moiety is also a core component of compounds that interact with monoamine transporters, such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4] 4-Benzylpiperidine, for example, acts as a monoamine releasing agent.[4]

Causality behind this hypothesis: The overall structure of this compound bears some resemblance to known monoamine reuptake inhibitors. Alterations in monoaminergic neurotransmission are known to modulate mood and pain.

Experimental Validation Workflow:

Caption: Workflow for investigating monoamine transporter activity.

Detailed Protocols:

-

Transporter Uptake Assays:

-

Use cell lines stably expressing DAT, NET, or SERT.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a radiolabeled substrate for each transporter (e.g., [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin).

-

After a short incubation, lyse the cells and measure the amount of radioactivity taken up.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) for the inhibition of uptake for each transporter.

-

-

In Vivo Microdialysis:

-

Implant a microdialysis probe into a specific brain region of an anesthetized rodent (e.g., nucleus accumbens for dopamine, prefrontal cortex for serotonin).

-

Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.

-

Administer this compound and continue to collect samples.

-

Analyze the dialysate for levels of dopamine, norepinephrine, serotonin, and their metabolites using HPLC with electrochemical detection.

-

Physicochemical Properties and Pharmacokinetics

The pentyloxy substituent is expected to increase the lipophilicity of the molecule compared to a simple hydroxyl or smaller alkoxy group. This will have significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Influence of Pentyloxy Group | Experimental Assessment |

| Lipophilicity (LogP) | Increased | Shake-flask method (octanol/water partition) |

| Blood-Brain Barrier Permeability | Potentially enhanced | In vitro PAMPA assay; In vivo brain tissue concentration studies |

| Metabolic Stability | Potential for O-dealkylation by CYP450 enzymes | In vitro liver microsome stability assay |

| Aqueous Solubility | Decreased | Thermodynamic solubility measurement |

Summary and Future Directions

While the precise mechanism of action of this compound remains to be empirically determined, the extensive research on related piperidine derivatives provides a strong foundation for targeted investigation. The most plausible hypotheses involve modulation of opioid receptors, NMDA receptors, or monoamine transporters.

A systematic approach employing the tiered experimental workflows outlined in this guide will be crucial for elucidating its pharmacological profile. Initial screening through radioligand binding assays for a broad range of CNS targets will help to prioritize the most promising avenues of research. Subsequent functional assays and in vivo studies will then be necessary to fully characterize its mechanism of action and therapeutic potential. The insights gained from such studies will not only define the utility of this specific compound but also contribute to the broader understanding of structure-activity relationships within the versatile class of piperidine-based therapeutics.

References

-

Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. Retrieved from [Link]

-

Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 64-66. Retrieved from [Link]

-

Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. Retrieved from [Link]

-

Nazar Ul Islam, et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Retrieved from [Link]

-

Saify, Z. S., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. ResearchGate. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Aday, A. et al. (2022). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Avicenna Bulletin, 24(3), 260-268. Retrieved from [Link]

-

PubChem. (n.d.). 4-(pentyloxy)piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

-

Hayashi, R., et al. (2016). Piperidine Derivatives as Nonprostanoid IP Receptor Agonists 2. Bioorganic & Medicinal Chemistry Letters, 26(12), 2886-2889. Retrieved from [Link]

-

Yeh, J. Z., et al. (1979). Characterization of neuromuscular blocking action of piperidine derivatives. The Journal of Pharmacology and Experimental Therapeutics, 210(2), 234-241. Retrieved from [Link]

-

Naseem, H., et al. (2023). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 12(1). Retrieved from [Link]

-

Ganti, S. S., et al. (2019). Formulation and evaluation of 4-benzylpiperidine drug-in-adhesive matrix type transdermal patch. Drug Development and Industrial Pharmacy, 45(10), 1646-1654. Retrieved from [Link]

-

Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. Retrieved from [Link]

-

Wieckowska, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116089. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Benzyloxy)piperidine hydrochloride hydrate. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Benzyloxy)piperidine hydrochloride. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

Unlocking Therapeutic Potential: A Technical Guide to Identifying the Biological Targets of 4-(Pentyloxy)piperidine hydrochloride

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved therapeutics.[1][2] Its conformational flexibility and synthetic tractability allow for precise, three-dimensional exploration of pharmacological space, leading to potent and selective agents for diverse biological targets. This guide focuses on 4-(Pentyloxy)piperidine hydrochloride, a specific derivative whose biological activity is not yet extensively characterized. We will provide a scientifically rigorous framework for identifying its potential molecular targets, grounded in the established pharmacology of the broader piperidine class. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, outlining a logical, data-driven strategy from initial hypothesis generation to experimental validation.

Introduction: The Piperidine Scaffold and the Subject Compound

The six-membered piperidine heterocycle is a recurring motif in numerous pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anti-cancer agents.[1][3] Its success stems from its ability to present substituents in well-defined spatial orientations while maintaining favorable physicochemical properties, such as aqueous solubility (when protonated) and metabolic stability.

The compound of interest, this compound, possesses two key structural features that inform our investigation:

-

The Piperidine Ring: At physiological pH, the secondary amine is expected to be protonated, forming a positively charged ammonium ion. This feature is critical for forming ionic interactions with negatively charged amino acid residues (e.g., Aspartate, Glutamate) within protein binding pockets.

-

The 4-Pentyloxy Group: This substituent introduces a significant hydrophobic and flexible chain at the 4-position. The ether linkage provides a potential hydrogen bond acceptor, while the five-carbon alkyl chain will favor interactions with hydrophobic or lipophilic pockets in a target protein.

Given these features, we can hypothesize that this compound is likely to interact with targets that possess a binding site containing both an anionic region and an adjacent hydrophobic cleft.

Primary Hypothesized Target Classes

Based on extensive literature on piperidine derivatives, we can prioritize several protein families as high-probability targets for this compound.[2][3][4]

G-Protein Coupled Receptors (GPCRs)

GPCRs are a major family of drug targets, and many piperidine-containing compounds are known to modulate their activity.

-

Opioid Receptors (μ, δ, κ): The piperidine core is fundamental to the pharmacophore of many potent analgesics like fentanyl and meperidine.[5][6][7] These drugs typically engage an aspartate residue in transmembrane helix 3 via their protonated nitrogen. The substituents on the piperidine ring then occupy adjacent hydrophobic pockets, determining selectivity and potency. The pentyloxy group on our compound could potentially fit into such a pocket.

-

Sigma Receptors (σ1, σ2): These unique proteins are not true GPCRs but are often targeted by piperidine-containing molecules like haloperidol.[8] Sigma receptor ligands typically feature a basic amine and hydrophobic moieties, a pattern that matches our compound of interest.[8]

-

Chemokine Receptors (e.g., CCR3, CCR5): Certain piperidine derivatives have been developed as antagonists for chemokine receptors, which are involved in inflammatory responses.[9]

Ion Channels

The ability of the protonated piperidine to interact with charged residues in the pore or vestibule of ion channels makes them a plausible target class.

-

Voltage-Gated Sodium (Naᵥ) and Calcium (Caᵥ) Channels: Piperidine alkaloids like piperine have been shown to inhibit Naᵥ channels.[10] Local anesthetics and antiarrhythmic drugs, which often target these channels, sometimes incorporate a piperidine-like structure.

-

Potassium (K⁺) Channels: Various classes of K⁺ channels are also modulated by piperidine-containing drugs.

Monoamine Transporters

Compounds like 4-benzylpiperidine act as monoamine releasing agents by interacting with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[11] This activity is driven by the core piperidine scaffold, suggesting that 4-(pentyloxy)piperidine could have similar, albeit modulated, effects.

A Tiered Strategy for Target Identification and Validation

A systematic, multi-tiered approach is essential to efficiently identify and validate the biological targets of a novel compound. This process begins with broad, predictive methods and progressively narrows the focus to specific, high-confidence interactions through rigorous experimental testing.

Tier 1: In Silico and High-Throughput Screening

The initial phase aims to rapidly screen a wide range of potential targets to generate initial "hits."

Rationale: This approach is cost-effective and time-efficient for narrowing down a vast number of possibilities to a manageable set of high-priority hypotheses.

Experimental Protocols:

-

In Silico Target Prediction:

-

Methodology: Utilize computational tools like SwissTargetPrediction or PASS (Prediction of Activity Spectra for Substances) to predict potential targets based on 2D structural similarity to known active compounds.[12]

-

Input: The SMILES string for 4-(pentyloxy)piperidine (CCCCCOC1CCNCC1).

-

Analysis: Analyze the output list of predicted targets, paying close attention to the target classes hypothesized in Section 2 (GPCRs, ion channels, transporters). Rank targets based on prediction confidence scores.

-

-

Broad Target Binding Panel:

-

Methodology: Submit the compound to a commercial broad-panel screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). A typical panel includes hundreds of GPCRs, ion channels, kinases, and transporters.

-

Assay Principle: These are typically competitive radioligand binding assays. The ability of this compound to displace a known, high-affinity radioligand from a target is measured.

-

Data Output: Results are reported as percent inhibition (%I) at a fixed concentration (typically 1-10 µM).

-

Hit Criteria: A common threshold for a "hit" is >50% inhibition.

-

Diagram: Tier 1 Experimental Workflow

Caption: Tier 1 workflow for initial target screening.

Tier 2: Hit Confirmation and Potency Determination

Once initial hits are identified, the next step is to confirm these interactions and quantify the compound's affinity for each target.

Rationale: The single-point concentration data from Tier 1 is prone to false positives. Generating concentration-response curves is essential to confirm a true interaction and establish potency (e.g., Kᵢ, IC₅₀, or EC₅₀).

Experimental Protocols:

-

Orthogonal Binding Assays:

-

Methodology: For each hit from Tier 1, perform a confirmation assay using a different technology if available. For example, if the primary screen was a radioligand assay, a fluorescence polarization (FP) or Surface Plasmon Resonance (SPR) assay could be used for confirmation.

-

Causality: Using an orthogonal method reduces the likelihood that the observed activity is an artifact of the primary assay format.

-

-

Concentration-Response Curves:

-

Methodology: Perform the binding assay across a range of compound concentrations (e.g., 8-12 points, typically from 1 nM to 30 µM).

-

Data Analysis: Plot percent inhibition versus log concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (concentration for 50% inhibition).

-

Kᵢ Determination: Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

-

Quantitative Data Summary Table

| Target | Primary Screen (%I @ 10µM) | Confirmed Kᵢ (nM) | Assay Method |

| Mu-Opioid Receptor | 85% | 150 ± 25 | [³H]-DAMGO Radioligand Binding |

| Sigma-1 Receptor | 72% | 450 ± 60 | [³H]-(+)-Pentazocine Binding |

| hERG Channel | 55% | 1200 ± 150 | [³H]-Astemizole Binding |

| Hypothetical Data |

Tier 3: Functional Validation in Cellular Systems

Demonstrating that the compound binds to a target is crucial, but it is not sufficient. The ultimate goal is to understand the functional consequence of this binding event.

Rationale: A compound can be a binder without having any functional effect (a silent binder), or it can be an agonist, antagonist, or inverse agonist. Cell-based functional assays are required to determine the compound's pharmacological activity.

Experimental Protocols:

-

GPCR Functional Assays (Example: Mu-Opioid Receptor):

-

Methodology: Use a cell line (e.g., HEK293 or CHO) stably expressing the human mu-opioid receptor.

-

Agonist Mode: Measure the compound's ability to stimulate a downstream signaling event, such as inhibition of adenylyl cyclase (measured by cAMP levels) or recruitment of β-arrestin. Perform a concentration-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

-

Antagonist Mode: Pre-incubate the cells with the test compound and then stimulate them with a known agonist (e.g., DAMGO). Measure the compound's ability to shift the agonist's concentration-response curve to the right. This allows for the calculation of the antagonist affinity constant (Kₑ).

-

-

Ion Channel Functional Assays (Example: hERG Channel):

-

Methodology: Use automated patch-clamp electrophysiology (e.g., QPatch or Patchliner).

-

Assay Principle: Directly measure the flow of ions through the channel in a voltage-clamped cell expressing the channel of interest.

-

Analysis: Apply the compound at various concentrations and measure the inhibition of the ionic current. Generate a concentration-response curve to determine the IC₅₀ for channel block.

-

Diagram: Target Validation Signaling Pathway

Caption: Functional validation of GPCR target engagement.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to identifying the biological targets of this compound. By leveraging the vast knowledge base of piperidine pharmacology, we can prioritize likely target classes for initial investigation. The proposed tiered experimental workflow ensures a logical progression from broad screening to detailed pharmacological characterization, moving from simple binding interactions to complex functional outcomes in cellular models.

The results of this comprehensive evaluation will not only elucidate the mechanism of action of this compound but will also pave the way for its potential development as a novel therapeutic agent. Subsequent studies could involve profiling for off-target liabilities, assessing pharmacokinetic properties, and ultimately, evaluating efficacy in preclinical disease models.

References

-

Title: Piperidine nucleus in the field of drug discovery Source: ResearchGate URL: [Link]

-

Title: Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]

-

Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Publishing URL: [Link]

-

Title: Piperidine-based drug discovery Source: University of Arizona Research Publication URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis, characterization and antimicrobial activity of piperidine derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents Source: Longdom Publishing URL: [Link]

-

Title: Synthesis and structure-activity relationships of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl} benzamide derivatives as novel CCR3 antagonists Source: Pak J Pharm Sci URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: ResearchGate URL: [Link]

-

Title: Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives Source: ResearchGate URL: [Link]

-

Title: New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties Source: PubMed URL: [Link]

-

Title: Conformation-activity study of 4-phenylpiperidine analgesics Source: PubMed URL: [Link]

-

Title: 4-Benzylpiperidine - Pharmacology Source: Wikipedia URL: [Link]

-

Title: Anticonvulsant mechanisms of piperine, a piperidine alkaloid Source: PubMed URL: [Link]

Sources

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. longdom.org [longdom.org]

- 6. New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 12. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

The Evolving Landscape of Drug Discovery: A Deep Dive into the Structure-Activity Relationship of 4-Alkoxypiperidine Derivatives

For Immediate Release

[City, State] – [Date] – In the intricate world of medicinal chemistry, the piperidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1] This technical guide, designed for researchers, scientists, and drug development professionals, delves into the nuanced structure-activity relationships (SAR) of a particularly promising subclass: the 4-alkoxypiperidine derivatives. As a Senior Application Scientist, the following discourse aims to provide not just a compilation of facts, but a narrative grounded in the principles of chemical causality and experimental validation, offering insights into the design and optimization of novel therapeutics based on this versatile scaffold.

The 4-alkoxypiperidine moiety is a privileged structure in drug design, offering a unique combination of properties. The piperidine ring provides a three-dimensional framework that can be strategically functionalized, while the 4-alkoxy group can modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity, significantly influencing pharmacokinetic and pharmacodynamic profiles.[1][2] This guide will explore the synthetic routes to these compounds, dissect the impact of structural modifications on their biological activity, and provide detailed protocols for their evaluation.

I. The Architectural Blueprint: Synthesis of 4-Alkoxypiperidine Derivatives

The journey of drug discovery begins with the synthesis of novel chemical entities. The construction of the 4-alkoxypiperidine core can be achieved through several strategic pathways, each offering distinct advantages in terms of stereocontrol and substituent diversity.

A common and versatile approach involves the etherification of a pre-existing 4-hydroxypiperidine precursor. This method allows for the late-stage introduction of a wide array of alkoxy groups, facilitating the rapid exploration of SAR.

Alternatively, aza-Prins type cyclization reactions of epoxides and homoallylic amines, mediated by Lewis acids such as Niobium(V) chloride, provide an elegant route to substituted piperidines, including those amenable to conversion to 4-alkoxy derivatives.[3] The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry of the final compound.

Below is a generalized workflow for the synthesis and initial biological screening of a 4-alkoxypiperidine derivative library.

II. Decoding the Molecular Language: Structure-Activity Relationships

The biological activity of 4-alkoxypiperidine derivatives is exquisitely sensitive to their three-dimensional structure and the nature of their substituents. The following sections dissect the SAR at key positions of the scaffold.

The Crucial Role of the N-Substituent

The substituent at the piperidine nitrogen atom (N1 position) is a primary determinant of pharmacological activity and receptor selectivity.[4][5] Its size, shape, and electronic properties govern interactions with the target protein. For instance, in the context of opioid receptor modulation, varying the N-substituent can dramatically alter the affinity and efficacy profile of the ligand. Small alkyl groups, such as methyl, are often found in potent mu-opioid agonists, while larger groups, like phenethyl, can enhance affinity.[6]

The choice of the N-substituent is a critical optimization parameter in the design of 4-alkoxypiperidine derivatives for any biological target. A systematic exploration of a diverse range of substituents is essential to identify the optimal group for a desired pharmacological effect.

The 4-Alkoxy Group: More Than a Simple Spacer

The alkoxy group at the C4 position is a key modulator of the molecule's physicochemical properties. The length and branching of the alkyl chain influence lipophilicity, which in turn affects membrane permeability and oral bioavailability. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, forming crucial interactions with the target protein.

In the context of muscarinic acetylcholine receptor (M1) antagonists, for example, the nature of the alkoxy group can impact both affinity and selectivity.[2] While direct SAR data for 4-alkoxypiperidines at muscarinic receptors is limited, studies on related 4-oxy-piperidine ethers suggest that the nature of the ether linkage is a critical determinant of activity.[7]

The Influence of the Piperidine Ring Conformation

The piperidine ring can adopt various chair and boat conformations, and the preferred conformation can significantly impact the spatial orientation of the substituents and, consequently, the binding to the target receptor. The presence of substituents on the piperidine ring can influence this conformational preference. For instance, in 4-phenylpiperidines, the introduction of a 4-alkyl substituent can favor a phenyl axial conformation, which has been shown to be important for mu-opioid receptor affinity.[6] While the 4-alkoxy group is less sterically demanding than a phenyl group, its orientation will still be a key factor in receptor binding.

III. From Bench to Biological Insight: Experimental Protocols

The robust evaluation of 4-alkoxypiperidine derivatives requires a suite of well-validated in vitro and in vivo assays. The following protocols provide a starting point for assessing the biological activity of these compounds.

In Vitro Receptor Binding Assay

This assay is fundamental for determining the affinity of a compound for its molecular target. A competitive radioligand binding assay is a commonly used method.

Protocol: Radioligand Binding Assay for Opioid Receptors

-

Membrane Preparation: Homogenize brain tissue from a suitable animal model (e.g., rat) in a buffered solution to isolate cell membranes containing the opioid receptors.

-

Competitive Binding: Incubate the membrane preparation with a known concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for mu-opioid receptors) and varying concentrations of the test compound.

-

Separation and Detection: Separate the bound and free radioligand using rapid filtration. The amount of radioactivity retained on the filter is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to a binding affinity constant (Ki).

In Vitro Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor. For G-protein coupled receptors (GPCRs), such as opioid and muscarinic receptors, a common functional assay measures the modulation of adenylyl cyclase activity or the recruitment of β-arrestin.

Protocol: [³⁵S]GTPγS Binding Assay for GPCR Agonism

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

-

Assay Reaction: Incubate the membranes with the test compound in the presence of GDP and [³⁵S]GTPγS. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Detection: Separate the G-protein-bound [³⁵S]GTPγS from the free nucleotide via filtration.

-

Data Analysis: Quantify the amount of bound [³⁵S]GTPγS. An increase in binding indicates agonist activity. The potency (EC50) and efficacy (Emax) of the compound can be determined.[8]

Cellular Viability and Cytotoxicity Assays

When developing compounds for indications such as cancer, it is essential to assess their cytotoxic effects. The MTT assay is a widely used colorimetric method for this purpose.[9]

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 4-alkoxypiperidine derivative for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. The concentration of the compound that causes 50% inhibition of cell growth (IC50) can be determined.[10]

IV. Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the principles discussed, the following table summarizes hypothetical QSAR data for a series of N-substituted 4-methoxypiperidine analogs targeting the mu-opioid receptor. This data is for illustrative purposes and is based on general trends observed for related piperidine derivatives.

| Compound | N-Substituent (R) | µ-Opioid Receptor Ki (nM) | Functional Assay (EC50, nM) |

| 1a | -CH₃ | 15.2 | 25.8 |

| 1b | -CH₂CH₃ | 22.5 | 45.1 |

| 1c | -CH₂CH₂Ph | 1.8 | 3.5 |

| 1d | -CH₂-cyclopropyl | 8.9 | 15.3 |

V. Future Directions and Conclusion

The 4-alkoxypiperidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on the development of more stereoselective synthetic methods to access enantiomerically pure compounds, as stereochemistry often plays a pivotal role in biological activity. Furthermore, the exploration of this scaffold for a wider range of biological targets beyond the central nervous system is a promising avenue for future drug discovery efforts.

References

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]

-

Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

-

Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. [Link]

-

Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. PMC. [Link]

-

Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. PubMed. [Link]

-

4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

-

Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform. PubMed. [Link]

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

-

Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. ResearchGate. [Link]

-

Muscarinic acetylcholine receptor binding affinities of pethidine analogs. PMC. [Link]

-

Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. PMC. [Link]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NIH. [Link]

-

Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. PubMed. [Link]

-

Structure–activity relationships of opioid ligands. Loughborough University. [Link]

-

Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. PubMed. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Synthesis and Application of 4-Alkoxypiperidines: A Technical Guide for Medicinal Chemists

Introduction: The Privileged Piperidine Scaffold and the Subtle Power of the 4-Alkoxy Substituent

The piperidine ring is one of the most ubiquitous scaffolds in modern medicinal chemistry, found in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while serving as a versatile three-dimensional framework for orienting pharmacophoric elements. Within this privileged class, the 4-alkoxypiperidine motif offers a nuanced yet powerful tool for drug designers. The ether linkage at the C4 position provides a strategic vector to modulate a compound's lipophilicity, hydrogen bonding capacity, and metabolic profile. Unlike the analogous 4-hydroxy group, the alkoxy substituent can act as a hydrogen bond acceptor but not a donor, a subtle distinction that can drastically alter receptor binding affinity and selectivity. Furthermore, the nature of the alkyl group (R-group in the ether) allows for fine-tuning of steric bulk and exploration of deeper binding pockets within a target protein, making it a critical component in the optimization of lead compounds.

This guide provides an in-depth exploration of the discovery and synthesis of novel 4-alkoxypiperidine compounds. We will dissect the core synthetic methodologies, explaining the chemical rationale behind procedural choices, and illustrate the application of these compounds in modern drug discovery programs with examples from several therapeutic areas.

Core Synthetic Strategies: Building the 4-Alkoxypiperidine Framework

The synthesis of 4-alkoxypiperidines is typically approached in a modular fashion, beginning with the construction of a suitably protected 4-hydroxypiperidine core, followed by O-alkylation, and subsequent modifications to the piperidine nitrogen.

Workflow for 4-Alkoxypiperidine Synthesis

Caption: General synthetic workflow for novel 4-alkoxypiperidine compounds.

Part 1: Synthesis of the N-Boc-4-Hydroxypiperidine Intermediate

The most common and versatile starting material for this scaffold is N-Boc-4-hydroxypiperidine. The tert-butyloxycarbonyl (Boc) protecting group is ideal due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[4]

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine [5]

-

Step 1: Free-Basing of 4-Piperidone. 4-Piperidone hydrochloride hydrate is dissolved in water and basified to an alkaline pH with a base like ammonia or sodium hydroxide. The free 4-piperidone is then extracted into an organic solvent (e.g., toluene or dichloromethane).

-

Step 2: Boc Protection. The crude 4-piperidone is dissolved in a suitable solvent (e.g., dichloromethane). Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.) and a base (e.g., triethylamine or aqueous sodium bicarbonate) are added. The reaction is stirred at room temperature for 15-24 hours until TLC analysis indicates complete consumption of the starting material. The resulting N-Boc-4-piperidone is isolated via standard aqueous workup and solvent evaporation.

-

Step 3: Ketone Reduction. The N-Boc-4-piperidone is dissolved in methanol and cooled in an ice bath. Sodium borohydride (NaBH₄) (1.1 eq.) is added portion-wise. The reaction is stirred and allowed to warm to room temperature over 2-4 hours. Upon completion, the reaction is quenched, the solvent is removed under reduced pressure, and the product, N-Boc-4-hydroxypiperidine, is isolated.

Part 2: O-Alkylation of the 4-Hydroxy Group

This is the key step in forming the desired alkoxy moiety. The choice of method depends on the nature of the alkylating agent and the desired stereochemistry.

This classic Sₙ2 reaction is a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[6][7]

Causality and Mechanism: The reaction is initiated by deprotonating the hydroxyl group of N-Boc-4-hydroxypiperidine with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide then attacks a primary alkyl halide (or sulfonate, like a tosylate) in a bimolecular nucleophilic substitution (Sₙ2) reaction, displacing the halide and forming the ether bond.[6][8] The use of a primary alkyl halide is critical to avoid a competing E2 elimination reaction, which is favored with secondary and tertiary halides.[6]

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: General Williamson Ether Synthesis

-

Step 1: Alkoxide Formation. N-Boc-4-hydroxypiperidine (1.0 eq.) is dissolved in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). The solution is cooled to 0 °C. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

-

Step 2: Alkylation. The desired alkyl halide (R-X, 1.1 eq.) is added to the reaction mixture. The reaction is heated to 50-80 °C and monitored by TLC. Typical reaction times are 2-8 hours.[6]

-

Step 3: Workup and Purification. Upon completion, the reaction is carefully quenched with water or methanol. The product is extracted into an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.

The Mitsunobu reaction is a powerful alternative, particularly when using less reactive alkylating agents (like phenols) or when a specific stereochemical outcome is required.[9][10]

Causality and Mechanism: This redox-condensation reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). The PPh₃ and DEAD first form a betaine intermediate.[9][11] The alcohol (N-Boc-4-hydroxypiperidine) then attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. The conjugate base of the nucleophile (e.g., a phenol or a carboxylic acid) then displaces this group via an Sₙ2 attack. A key feature of this reaction is the clean inversion of stereochemistry at the carbinol center.[9][10]

Experimental Protocol: General Mitsunobu Reaction [12]

-

Step 1: Reagent Solution. In a flask under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), the nucleophile (e.g., a phenol, 1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

-

Step 2: Addition. Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 eq.) dropwise to the stirred solution.

-

Step 3: Reaction. Allow the reaction mixture to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

-

Step 4: Workup and Purification. Concentrate the reaction mixture under reduced pressure. The crude residue, containing the product and byproducts (triphenylphosphine oxide and the hydrazine derivative), is then purified by flash column chromatography.

Part 3: N-Boc Deprotection and Final Derivatization

The final step in many synthetic routes involves removing the Boc group to free the piperidine nitrogen for further functionalization.

Causality and Mechanism: The Boc group is labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[13]

Experimental Protocol: N-Boc Deprotection [4][14]

-

Step 1: Acid Treatment. Dissolve the N-Boc-4-alkoxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Step 2: Reaction. Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA, 20-50% in DCM) or a saturated solution of HCl in 1,4-dioxane (e.g., 4M).

-

Step 3: Isolation. Stir the reaction at room temperature for 1-4 hours. The solvent and excess acid are then removed under reduced pressure. If using HCl/dioxane, the resulting hydrochloride salt often precipitates and can be collected by filtration.[4] The salt can then be used directly or neutralized to the free base for subsequent reactions like N-alkylation or amide coupling.

Applications in Drug Discovery: Structure-Activity Relationship (SAR) Case Studies

The strategic placement of a 4-alkoxy group can profoundly influence biological activity. The following case studies illustrate how this moiety has been exploited in different therapeutic areas.

Case Study 1: Analgesics - Modulators of Opioid Receptors

The piperidine scaffold is a cornerstone of many potent opioid analgesics, including fentanyl and its analogs.[7][10] The introduction of a methoxyacetamide group in a series of 3-methyl-4-(N-phenyl amido)piperidines led to compounds with exceptional analgesic potency and a desirable short duration of action.[6]

| Compound | R Group | Analgesic Potency (Morphine = 1) | Analgesic Potency (Fentanyl = 1) | Duration of Action |

| cis-42 | -CH₂OCH₃ | 13,036x | 29x | - |

| trans-43 | -CH₂OCH₃ | 2,778x | 6x | ~2 min |

| 40 (Brifentanil) | -CH₂OCH₃ | - | - | ~2 min |

| 57 | -CH₂OCH₃ | - | - | ~2 min |

| Data synthesized from information in Feldman et al., J. Med. Chem. 1991.[6] |

Field-Proven Insights: In this series, the methoxy group is part of a larger pharmacophore, but its presence contributes to the optimal balance of potency and pharmacokinetics. The short duration of action observed for compounds like Brifentanil is highly desirable for surgical settings.[6] The data clearly shows a stereochemical preference, with the cis-diastereomer (42 ) being significantly more potent than the trans-diastereomer (43 ), highlighting the importance of the precise 3D orientation of the substituents on the piperidine ring for optimal receptor interaction.

Case Study 2: Antiviral Agents - CCR5 Antagonists for HIV

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for HIV entry into host cells, making it a key therapeutic target.[15] Several potent CCR5 antagonists are based on a piperidine or piperazino-piperidine core.[4][12] The optimization of a series of 4-hydroxypiperidine derivatives led to potent antagonists.

| Compound | R¹ | R² | R³ | CCR5 IC₅₀ (nM) |

| 6k | H | 4-CF₃-Ph | H | 120 |

| 10a | Benzyl | 4-CF₃-Ph | H | 25 |

| 10h | 3-Me-Benzyl | 4-CF₃-Ph | H | 11 |

| 10j | 4-F-Benzyl | 4-CF₃-Ph | H | 16 |

| Data synthesized from information in Lu et al., Bioorg. Med. Chem. Lett. 2007.[9] |

Field-Proven Insights: The initial hit, a 4-hydroxypiperidine (6k ), showed moderate potency.[9] While these specific examples do not contain a 4-alkoxy group, they represent the immediate precursors from which 4-alkoxy analogs are synthesized. The structure-activity relationship (SAR) clearly demonstrates that N-benzylation significantly improves potency (compare 6k to 10a ). Further substitution on the benzyl ring, as in 10h , leads to a highly potent CCR5 antagonist with an IC₅₀ of 11 nM.[9] In such a scaffold, converting the 4-hydroxy group to a 4-alkoxy group would be a logical next step in lead optimization to probe for additional interactions, enhance metabolic stability, or modulate pharmacokinetic properties.

Conclusion and Future Outlook

The 4-alkoxypiperidine scaffold represents a synthetically accessible and pharmacologically significant structural motif. Robust and versatile synthetic routes, primarily leveraging the Williamson ether synthesis and the Mitsunobu reaction on N-protected 4-hydroxypiperidine intermediates, provide medicinal chemists with a reliable toolkit to generate diverse libraries of novel compounds.

The causality behind these experimental choices—predictable Sₙ2 mechanisms, opportunities for stereochemical control, and reliable protecting group strategies—allows for the rational design of molecules. As demonstrated in the case studies, the introduction and modification of the 4-alkoxy group can be a critical tactic in fine-tuning a compound's interaction with its biological target and optimizing its drug-like properties. The continued exploration of this scaffold, particularly in targeting complex diseases of the central nervous system and viral infections, promises to yield the next generation of innovative therapeutics.

References

-

Lu, S. F., et al. (2007). CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-hydroxypiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-7. [Link]

-

Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(7), 2202-8. [Link]

-

Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved January 18, 2026, from [Link]

-

Organic-Synthesis.org. (n.d.). Mitsunobu reaction. Retrieved January 18, 2026, from [Link]

-

Este, J. A., & Telenti, A. (2007). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Future Virology, 2(5), 481-494. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 18, 2026, from [Link]

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved January 18, 2026, from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 18, 2026, from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 18, 2026, from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved January 18, 2026, from [Link]

-

The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. Retrieved January 18, 2026, from [Link]

-

Anisova, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7449. [Link]

-

He, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3479-82. [Link]

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

Schnider, P., et al. (2019). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. Helvetica Chimica Acta, 102(9), e1900115. [Link]

-

Li, J., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry, 5(20), 3327-35. [Link]

-

Naseem, H., et al. (2023). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Pharmaceutical and Medicinal Chemistry, 9(1). [Link]

-

Tejada, F. R., et al. (2006). Design and synthesis of novel derivatives of the muscarinic agonist tetra(ethylene glycol)(3-methoxy-1,2,5-thiadiazol-4-yl) [3-(1-methyl-1,2,5,6-tetrahydropyrid-3-yl)-1,2,5-thiadiazol-4-yl] ether (CDD-0304): effects of structural modifications on the binding and activity at muscarinic receptor subtypes and chimeras. Journal of Medicinal Chemistry, 49(25), 7518-31. [Link]

-

Zhumagaliyeva, S., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-67. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders | MDPI [mdpi.com]

- 6. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

The Initial Pharmacological Interrogation of 4-(Pentyloxy)piperidine hydrochloride: A Technical Guide for Early-Stage Drug Discovery

Foreword: Charting the Unknown

The journey of a novel chemical entity from laboratory bench to potential therapeutic is one of systematic and rigorous scientific inquiry. This guide outlines a comprehensive strategy for the initial pharmacological screening of 4-(Pentyloxy)piperidine hydrochloride, a compound of interest due to the established prevalence of the piperidine scaffold in centrally acting and cardiovascular drugs.[1] Lacking specific precedent for this particular alkoxy substitution, our approach must be both broad in its initial scope and meticulously logical in its progression. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing not just the "what" and "how," but the critical "why" behind each stage of the screening cascade. Our objective is to efficiently characterize the compound's biological footprint, identify potential therapeutic avenues, and flag any liabilities early in the development process.

Section 1: Foundational Characterization - The Molecule's Identity Card

Before any biological assessment, a thorough understanding of the compound's physicochemical properties is paramount. These parameters govern its behavior in biological systems, influencing everything from solubility in assay buffers to its ability to cross cell membranes.[2][3][4] This initial phase is a critical, non-negotiable step to ensure data integrity and reproducibility in all subsequent pharmacological assays.[5]

Physicochemical Profiling

A battery of standardized tests will be conducted to establish a baseline profile for this compound.

Table 1: Physicochemical Property Assessment

| Parameter | Method | Rationale & Implication |

| Identity & Purity | 1H NMR, 13C NMR, LC-MS, HRMS | Confirms the chemical structure and assesses purity, ensuring that observed biological effects are attributable to the target compound. Purity should be >95%.[6] |

| Aqueous Solubility | Kinetic and Thermodynamic Solubility Assays (at pH 5.0, 6.2, and 7.4) | Determines the concentration range for in vitro assays and provides an early indication of potential bioavailability issues.[2][7] |

| Lipophilicity (LogD7.4) | Shake-flask or HPLC method | Predicts the compound's propensity to partition into lipid membranes, a key factor for CNS penetration and general cell permeability.[4] |

| Dissociation Constant (pKa) | Potentiometric titration or UV-spectroscopy | Identifies the ionization state of the molecule at physiological pH, which influences receptor interaction, solubility, and membrane transport.[4][7] |

| Chemical Stability | Solution stability testing in buffer (pH 7.4) and plasma | Assesses the compound's degradation rate, ensuring it remains intact for the duration of in vitro and in vivo experiments.[7] |

Section 2: The In Vitro Screening Cascade - From Broad Strokes to Specific Interactions

Our in vitro screening strategy is designed as a funnel, beginning with a wide-net approach to identify primary biological interactions and progressively narrowing down to more specific target engagement and functional consequences. This tiered approach is both resource-efficient and scientifically sound.[8][9][10]

Tier 1: Broad-Based Phenotypic and Target-Class Screening

The initial tier aims to answer a simple question: Does this compound elicit any significant biological response in a broad, unbiased screen?

Caption: Tier 1 Screening Workflow for this compound.

-

Broad Receptor Profiling: The compound will be screened at a single high concentration (typically 10 µM) against a panel of common CNS and cardiovascular receptors, ion channels, and transporters. This provides a rapid assessment of potential off-target effects and may reveal primary therapeutic targets.[11]

-

Cytotoxicity Assessment: A fundamental step is to determine the compound's general toxicity to cells.[12] This is crucial for distinguishing true pharmacological effects from those caused by cell death and for establishing a safe concentration window for subsequent cell-based assays.

Tier 2: Target Validation and Functional Characterization

Should Tier 1 reveal promising activity at specific targets with an acceptable cytotoxicity profile, Tier 2 will focus on validating these interactions and understanding their functional consequences.

-

Objective: To determine the binding affinity (Ki) of this compound for a specific target identified in Tier 1.

-

Materials: Cell membranes expressing the target receptor, a specific radioligand for the target, test compound, and appropriate buffers.

-

Procedure: a. A constant concentration of the radioligand is incubated with the cell membranes. b. Increasing concentrations of the test compound are added to compete with the radioligand for binding to the receptor. c. After incubation, the bound and free radioligand are separated by rapid filtration. d. The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at a G-protein coupled receptor (GPCR) target.

-

Materials: A cell line stably expressing the target GPCR, a cAMP assay kit (e.g., HTRF, FRET), and appropriate agonists/antagonists as controls.

-

Procedure: a. Agonist Mode: Cells are incubated with increasing concentrations of the test compound, and the change in intracellular cAMP levels is measured. b. Antagonist Mode: Cells are pre-incubated with increasing concentrations of the test compound, followed by the addition of a known agonist at its EC50 concentration. The inhibitory effect on the agonist-induced cAMP response is measured.

-

Data Analysis: Concentration-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists).

Section 3: Early ADME/Tox Profiling - Predicting In Vivo Behavior

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is critical to avoid costly late-stage failures.[13][14] These in vitro assays provide predictive data on the compound's likely pharmacokinetic and safety profile.[11]

Table 2: In Vitro ADME/Tox Screening Panel

| Parameter | Assay | Rationale |

| Metabolic Stability | Liver Microsomal Stability Assay | Measures the rate of metabolism by key drug-metabolizing enzymes (Cytochrome P450s), predicting hepatic clearance and in vivo half-life.[12] |

| CYP450 Inhibition | Cytochrome P450 Inhibition Panel (e.g., CYP3A4, 2D6, 2C9) | Assesses the potential for drug-drug interactions by determining if the compound inhibits major CYP enzymes.[12][15] |

| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Determines the fraction of the compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.[13] |

| Membrane Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Provides a non-cell-based measure of passive diffusion across a lipid membrane, predicting potential for oral absorption and blood-brain barrier penetration.[16] |

| Hepatotoxicity | In vitro hepatocyte toxicity assay | Evaluates the potential for the compound to cause liver damage, a common reason for drug attrition.[12] |

| Cardiotoxicity (hERG) | hERG Channel Binding or Patch-Clamp Assay | Screens for inhibition of the hERG potassium channel, which is associated with a risk of drug-induced cardiac arrhythmias (QT prolongation).[15] |

| Genotoxicity | Ames Test (bacterial reverse mutation assay) | An early screen for mutagenic potential, which can indicate a risk of carcinogenicity.[12] |

Section 4: The Path Forward - Data Integration and Decision Making

The culmination of this initial screening is a comprehensive data package that allows for an informed "Go/No-Go" decision.[17] The ideal candidate emerging from this process would exhibit:

-

Potent and selective activity at a desirable therapeutic target.

-

A clear functional effect (e.g., antagonism of a validated receptor).

-

Low intrinsic cytotoxicity.

-

Favorable ADME properties: good metabolic stability, low risk of CYP inhibition, and appropriate permeability.

-

No significant liabilities in early safety screens (hERG, hepatotoxicity, genotoxicity).

Caption: Integrated decision-making workflow post-initial screening.

This structured, data-driven approach ensures that only the most promising compounds, such as a well-characterized this compound derivative, advance to more complex and resource-intensive in vivo studies. It embodies a commitment to scientific rigor and the efficient allocation of resources in the demanding landscape of modern drug discovery.

References

- Impact of physicochemical profiling for rational approach on drug discovery. PubMed.

- Importance of Physicochemical Properties In Drug Discovery.

- Physicochemical Property Study. WuXi AppTec DMPK.

- This compound. Alchem Pharmtech.

- Tme-critical early ADME characteriz

- Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma.

- In Vitro ADME and Toxicology Assays. Eurofins Discovery.

- Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PMC - PubMed Central.

- A beginners guide to ADME Tox. Cell Guidance Systems.

- Physicochemical Analysis and Its Importance in Medic

- Pharmacological screening: The drug discovery. IT Medical Team.

- Early ADME Screening: 3 Ways It Boosts IND Submission Success. WuXi AppTec.

- Target-Based ADME/Tox Assays. Thermo Fisher Scientific - US.

- Early Drug Discovery and Development Guidelines: For Academic Researchers, Collabor

- Principles of early drug discovery. PMC - PubMed Central.

- Pharmacological Screening: Drug Discovery.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. netpharmalab.es [netpharmalab.es]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. langhuapharma.com [langhuapharma.com]

- 8. itmedicalteam.pl [itmedicalteam.pl]

- 9. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. cellgs.com [cellgs.com]

- 13. admescope.com [admescope.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Whitepaper: A Researcher's Guide to In-Silico Modeling of 4-(Pentyloxy)piperidine Hydrochloride Interactions

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in-silico investigation of 4-(Pentyloxy)piperidine hydrochloride, a piperidine derivative of interest in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details an integrated computational workflow, from initial target identification to the rigorous analysis of molecular interactions. By leveraging a suite of powerful bioinformatics and molecular modeling tools, this guide explains not only the "how" but also the critical "why" behind each methodological choice. The workflow encompasses target prediction, molecular docking, all-atom molecular dynamics (MD) simulations, and post-simulation binding free energy calculations. Each protocol is designed to be self-validating, emphasizing scientific integrity and reproducibility. Through this guide, researchers can gain deep, atomistic insights into the binding mechanisms of this compound, accelerating rational drug design and hypothesis-driven research.

Introduction: The Case for In-Silico Investigation

This compound is a member of the piperidine chemical class. Piperidine and its derivatives are prevalent structural motifs in pharmaceuticals, known to interact with a wide range of biological targets.[1][2] The hydrochloride salt form typically enhances stability and solubility, making it suitable for experimental handling.[1] While specific biological data for this compound is not widely published, its structural elements—a protonatable piperidine ring and a hydrophobic pentyloxy tail—suggest potential interactions with targets like G-protein coupled receptors (GPCRs), ion channels, or enzymes where such features are recognized. For instance, similar 4-oxypiperidine ethers have been investigated as ligands for histamine H3 receptors and cholinesterases.[2]

In-silico modeling provides a powerful, resource-efficient paradigm to explore these potential interactions before committing to costly and time-consuming wet-lab experiments.[3] By simulating the molecular "handshake" between a ligand and its protein target, we can predict binding modes, estimate binding affinities, and elucidate the key residues driving the interaction.[4] This guide establishes a robust, multi-stage computational workflow to systematically characterize the molecular interactions of this compound.

The Integrated In-Silico Workflow

A successful modeling study follows a logical progression from broad, predictive screening to highly detailed, dynamic simulation. Our workflow is designed to systematically refine our understanding at each stage, ensuring that computational effort is focused on the most promising hypotheses.

Caption: High-level overview of the integrated in-silico modeling workflow.

Phase 1: Target Identification & System Preparation

The first phase focuses on identifying likely biological targets and preparing both the protein and the ligand for simulation. The quality of this initial setup is paramount for the accuracy of all subsequent steps.

Protocol: Target Prediction

Causality: Before any simulation, we must identify high-probability protein targets. Ligand-based chemoinformatic tools predict targets by comparing the query molecule to a large database of compounds with known bioactivities.[5] This is based on the "similarity principle": structurally similar molecules often have similar biological targets.[5]

Step-by-Step Methodology:

-

Obtain Ligand SMILES: Convert the name "4-(Pentyloxy)piperidine" into its SMILES (Simplified Molecular Input Line Entry System) string, which is CCCCCOCC1CCNCC1. This can be done using tools like PubChem or chemical drawing software.

-

Submit to SwissTargetPrediction: Navigate to the SwissTargetPrediction web server.[6][7][8] Paste the SMILES string into the query box.

-

Select Organism: Choose the organism of interest (e.g., Homo sapiens).

-

Analyze Results: The server returns a ranked list of predicted targets based on a combination of 2D and 3D similarity scores to known ligands.[5][9] Focus on the targets with the highest probability scores. The output also classifies targets by protein family (e.g., GPCRs, enzymes, kinases), which provides valuable context.[9] For this guide, we will proceed with a hypothetical top-ranked target, the Histamine H3 Receptor , based on the activity of similar scaffolds.[2]

Protocol: Receptor and Ligand Preparation

Causality: Raw structural files from databases like the RCSB PDB are not immediately ready for simulation.[10] They often contain non-essential molecules (e.g., water, crystallization agents), lack hydrogen atoms, and may have missing atoms or incorrect bond orders.[11][12] Similarly, the ligand must be converted into a 3D structure with optimized geometry and correct atomic charges. This preparation ensures a physically realistic starting point for the simulation.

Step-by-Step Methodology (Receptor):

-

Download Structure: Obtain the crystal structure of the target protein (e.g., Histamine H3 Receptor) from the RCSB PDB.

-

Clean PDB File: Use a molecular visualization program (e.g., UCSF Chimera, Maestro) to remove all non-essential components, such as water molecules, ions, and co-crystallized ligands not relevant to the study.[12]

-

Add Hydrogens & Assign Charges: Use a dedicated tool, such as the Protein Preparation Wizard in Maestro or pdb2pqr, to add hydrogen atoms consistent with a physiological pH (e.g., 7.4).[11] This step also assigns partial atomic charges and atom types from a chosen force field (e.g., AMBER, CHARMM).[11]

-

Energy Minimization: Perform a brief, restrained energy minimization on the structure to relieve any steric clashes introduced during the preparation steps.[12] The output is a "clean" PDB file ready for docking.

Step-by-Step Methodology (Ligand):

-

Generate 3D Structure: Use a tool like Avogadro or Open Babel to convert the 2D SMILES string of 4-(Pentyloxy)piperidine into a 3D structure.

-